molecular formula C11H13NO3 B14812200 2-Cyclopropoxy-5-(methylamino)benzoic acid

2-Cyclopropoxy-5-(methylamino)benzoic acid

Cat. No.: B14812200
M. Wt: 207.23 g/mol
InChI Key: GXWZTHZMQQAMNG-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-5-(methylamino)benzoic acid is an organic compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol It is characterized by the presence of a cyclopropoxy group and a methylamino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-5-(methylamino)benzoic acid typically involves the introduction of the cyclopropoxy and methylamino groups onto a benzoic acid derivative. One common method involves the reaction of a suitable benzoic acid precursor with cyclopropyl alcohol and methylamine under specific reaction conditions. The reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to obtain the compound in large quantities with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-5-(methylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives .

Scientific Research Applications

2-Cyclopropoxy-5-(methylamino)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-5-(methylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropoxybenzoic acid: Lacks the methylamino group, which may result in different chemical and biological properties.

    5-Methylaminobenzoic acid:

    2-Cyclopropoxy-5-aminobenzoic acid: Similar structure but with an amino group instead of a methylamino group, leading to different reactivity and interactions.

Uniqueness

2-Cyclopropoxy-5-(methylamino)benzoic acid is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-5-(methylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12-7-2-5-10(15-8-3-4-8)9(6-7)11(13)14/h2,5-6,8,12H,3-4H2,1H3,(H,13,14)

InChI Key

GXWZTHZMQQAMNG-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC2CC2)C(=O)O

Origin of Product

United States

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